2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine
CAS No.: 5778-87-0
Cat. No.: VC15942668
Molecular Formula: C15H18N2O
Molecular Weight: 242.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5778-87-0 |
|---|---|
| Molecular Formula | C15H18N2O |
| Molecular Weight | 242.32 g/mol |
| IUPAC Name | 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
| Standard InChI | InChI=1S/C15H18N2O/c1-18-10-7-8-14-12(9-10)15(16)11-5-3-2-4-6-13(11)17-14/h7-9H,2-6H2,1H3,(H2,16,17) |
| Standard InChI Key | RDDMAFNPIDJMBQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C3CCCCCC3=C2N |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine, reflects its bicyclic framework. Key structural elements include:
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A quinoline moiety with a methoxy group at position 2.
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A cycloheptane ring fused to the quinoline at positions 7–10, creating a partially saturated bicyclic system.
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An amine group at position 11, which introduces basicity and hydrogen-bonding potential .
The canonical SMILES string (COC1=CC2=C(C=C1)N=C3CCCCCC3=C2N) and InChI key (RDDMAFNPIDJMBQ-UHFFFAOYSA-N) confirm the spatial arrangement . X-ray crystallography data remain unavailable, but computational models suggest a planar quinoline ring fused to a puckered cycloheptane, with the amine group positioned orthogonally to the aromatic system .
Synthesis and Chemical Reactivity
General Synthetic Strategies
The synthesis of this compound typically involves multi-step protocols leveraging Pechmann condensation and cyclization reactions. A representative route includes:
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Formation of the quinoline core: Condensation of resorcinol derivatives with cyclic β-keto esters under acidic conditions (e.g., ) .
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Introduction of the methoxy group: Electrophilic substitution or nucleophilic displacement at position 2 .
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Cycloheptane ring construction: Intramolecular cyclization of a linear precursor using catalysts like or .
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Amine functionalization: Reductive amination or direct substitution at position 11 .
Yields for these steps range from 14% to 33%, limited by steric strain in the cycloheptane ring .
Key Reaction Pathways
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Sulfamoylation: The amine group reacts with sulfamoyl chloride to form sulfamate derivatives, enhancing water solubility .
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N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) modifies the amine’s electronic properties .
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Oxidation: Fremy’s salt () converts the amine to a nitroso intermediate, critical for quinone formation .
Physicochemical Properties
The compound’s low aqueous solubility (logP = 3.2) and high thermal stability make it suitable for non-polar solvents and high-temperature reactions .
Biological Activity and Applications
Kinase Inhibition
Structural analogs of this compound exhibit tyrosine kinase inhibitory activity, potentially targeting receptors like EGFR and VEGFR. The methoxy group enhances binding affinity to ATP pockets, while the amine facilitates hydrogen bonding with catalytic residues .
Central Nervous System (CNS) Targets
Related tetrahydroquinolines act as mGlu2 NAMs (negative allosteric modulators), suggesting potential in treating neurological disorders. The amine group’s basicity aids blood-brain barrier penetration .
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